N,N-Didesmethylvenlafaxine

Pharmacology SNRI In Vitro Transporter Assays

N,N-Didesmethylvenlafaxine (NNDDV; CAS 93413-77-5), also known as dinorvenlafaxine or Venlafaxine EP Impurity C, is a monomethoxybenzene derivative of venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant. It is formed in vivo as a minor, pharmacologically inactive terminal metabolite following sequential N-demethylation of venlafaxine via CYP2C19 and CYP3A4.

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
CAS No. 93413-77-5
Cat. No. B022065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Didesmethylvenlafaxine
CAS93413-77-5
Synonyms1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol;  1-[2-Amino-1-(p-methoxyphenyl)ethyl]cyclohexanol;  Dinorvenlafaxine; 
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CN)C2(CCCCC2)O
InChIInChI=1S/C15H23NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-11,16H2,1H3
InChIKeySUQHIQRIIBKNOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Didesmethylvenlafaxine (CAS 93413-77-5): Procurement Guide for the Inactive Venlafaxine Metabolite and EP Impurity C Reference Standard


N,N-Didesmethylvenlafaxine (NNDDV; CAS 93413-77-5), also known as dinorvenlafaxine or Venlafaxine EP Impurity C, is a monomethoxybenzene derivative of venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant. It is formed in vivo as a minor, pharmacologically inactive terminal metabolite following sequential N-demethylation of venlafaxine via CYP2C19 and CYP3A4 [1]. The compound exists as a racemic mixture of enantiomers and is primarily procured as a certified reference material or analytical impurity standard for pharmaceutical development, quality control (QC), and bioanalytical method validation . Unlike its active precursors venlafaxine and O-desmethylvenlafaxine (ODV), NNDDV exhibits minimal reuptake inhibition activity at therapeutic concentrations [2].

Why N,N-Didesmethylvenlafaxine Cannot Be Substituted with Other Venlafaxine Metabolites: Critical Differences for Analytical and Regulatory Applications


N,N-Didesmethylvenlafaxine is a structurally distinct molecular entity within the venlafaxine metabolic cascade, differing from O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV) in both its chemical structure and pharmacological profile. While ODV retains potent SNRI activity comparable to the parent drug [1] and NDV exhibits weak reuptake inhibition [2], NNDDV lacks both methyl groups on the amine moiety, rendering it a primary amine with markedly reduced receptor-binding affinity [3]. This structural and functional divergence means that substituting NNDDV with another metabolite or impurity standard in analytical workflows will compromise assay accuracy, calibration linearity, and regulatory compliance. For pharmaceutical quality control, pharmacopeial monographs (e.g., PhEur) explicitly designate NNDDV as "Venlafaxine impurity C," requiring a distinct certified reference material—not a surrogate—for method validation and batch release testing .

Quantitative Differentiation of N,N-Didesmethylvenlafaxine: Head-to-Head Evidence for Scientific Selection


Minimal Serotonin-Norepinephrine Reuptake Inhibition Potency: IC50 Comparison with Venlafaxine and N-Desmethylvenlafaxine

N,N-Didesmethylvenlafaxine (NNDDV) exhibits minimal serotonin and norepinephrine reuptake inhibition at therapeutic concentrations. In a head-to-head comparison using rat synaptosomal preparations, the active metabolite N-desmethylvenlafaxine (NDV) displayed IC50 values of 1.6 µM (serotonin) and 4.7 µM (norepinephrine) [1]. In contrast, NNDDV showed an IC50 of approximately 900 nM (~0.9 µM) for imipramine receptor binding in rat brain tissue, indicating substantially lower transporter affinity [2]. This loss of dual reuptake inhibition confirms its classification as a pharmacologically inactive terminal metabolite.

Pharmacology SNRI In Vitro Transporter Assays

Pharmacopeial Identity: Venlafaxine EP Impurity C Specification vs. Other Impurities

N,N-Didesmethylvenlafaxine is uniquely designated as "Venlafaxine hydrochloride impurity C" in the European Pharmacopoeia (PhEur) . In a direct comparison with other venlafaxine-related impurities, only NNDDV meets the specific structural criteria of a primary amine lacking both N-methyl groups. Other impurities such as O-desmethylvenlafaxine (Impurity A), N-desmethylvenlafaxine (Impurity B), and N,O-didesmethylvenlafaxine (Impurity D) have different substitution patterns and retention characteristics. Using a non-identical impurity reference standard in chromatographic system suitability testing can lead to incorrect peak identification, failed system suitability criteria, and regulatory rejection of ANDA submissions [1].

Pharmaceutical Quality Control Regulatory Compliance Impurity Profiling

Analytical Method Validation: LC-MS/MS Quantification Range and Accuracy

A validated multiplexed LC-MS/MS method developed in 2024 demonstrated accurate and precise quantification of NNDDV in human plasma alongside venlafaxine and four other metabolites [1]. The analytical measuring range for NNDDV was 5-800 ng/mL, with inter-assay imprecision between 1.9-9.3% for all analytes. In remnant plasma samples from patients on venlafaxine (37.5-450 mg/day), NNDDV was detected in 6 of 21 samples (28.6%), with a median active-to-inactive analyte ratio of 6.39 [1]. In contrast, the active metabolite ODV was universally present and NDV was detected in 14/21 samples. This quantitative difference underscores the need for specific NNDDV reference materials to accurately calibrate assays for this low-abundance, inactive terminal metabolite.

Bioanalysis LC-MS/MS Method Validation

Enantioselective Pharmacokinetics: Differential CYP2D6 vs. CYP2C19 Metabolism

The formation of NNDDV is stereoselectively influenced by CYP2C19 genotype, whereas O-desmethylation to ODV is driven by CYP2D6 [1]. In a forensic autopsy study, the CYP2D6 genotype strongly influenced the R-enantiomer of ODV (active), while CYP2C19 preferentially favored the S-enantiomer of N-demethylated metabolites including NDV and NNDDV [1]. This enzymatic divergence means that in CYP2D6 poor metabolizers (5-10% of Caucasians), the N-demethylation pathway to NNDDV may become a more prominent route of venlafaxine clearance. For in vitro metabolism studies or therapeutic drug monitoring, procurement of enantiopure or racemic NNDDV reference material enables accurate tracking of this alternative metabolic shunt pathway.

Pharmacogenomics Enantioselective Metabolism CYP Enzymes

High-Value Application Scenarios for N,N-Didesmethylvenlafaxine Based on Quantitative Evidence


Pharmaceutical Quality Control: Quantification of EP Impurity C in Venlafaxine Drug Substance and Drug Product

Procure NNDDV as a certified reference material (TraceCERT® or EP-compliant) for HPLC/LC-MS impurity profiling during venlafaxine ANDA development, batch release, and stability testing. The compound's designation as Venlafaxine EP Impurity C requires its use as a specific, identity-confirmed standard to meet regulatory system suitability criteria. Using a surrogate impurity standard is not acceptable for pharmacopeial compliance [1].

Clinical Bioanalysis: LC-MS/MS Quantification of Inactive Venlafaxine Metabolites in Plasma

Use NNDDV as a calibration standard in validated LC-MS/MS assays for therapeutic drug monitoring or pharmacokinetic studies. The validated 5-800 ng/mL analytical range [2] supports accurate quantification in clinical samples. Given that NNDDV is detectable in only ~30% of patients on venlafaxine [2], a dedicated, high-purity reference material is essential for achieving the required sensitivity and specificity.

Pharmacogenomics: CYP2C19 Phenotyping and Drug-Drug Interaction Studies

Employ NNDDV as a probe metabolite for CYP2C19 activity in vitro (human liver microsomes, recombinant CYP enzymes) and in vivo (pharmacokinetic studies). Because NNDDV formation is preferentially catalyzed by CYP2C19—unlike ODV which relies on CYP2D6 [3]—quantifying NNDDV provides a selective readout of this metabolic pathway. This is particularly valuable when evaluating CYP2C19 inhibitors or assessing genotype-phenotype correlations.

Environmental Fate and Ecotoxicology: Tracking Venlafaxine Biotransformation in Aquatic Organisms

Source NNDDV as an analytical standard for LC-HRMS identification of venlafaxine metabolites in environmental samples. In fish (Argyrosomus regius), N-demethylation to NNDDV and NDV is the dominant biotransformation pathway—contrary to humans where O-demethylation prevails [4]. Using authenticated NNDDV reference material enables unequivocal identification of this species-specific metabolite in wastewater, surface water, and biota monitoring studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-Didesmethylvenlafaxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.